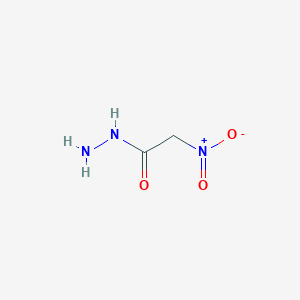
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
Descripción general
Descripción
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a class of phospholipids that are key components of cell membranes. This compound is characterized by having stearoyl and linoleoyl groups at the 1 and 2 positions of the glycerol backbone, respectively . It plays a crucial role in various biological processes, including membrane fluidity and cell signaling.
Mecanismo De Acción
Target of Action
The primary target of PE(18:0/18:2(9Z,12Z)) is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 is a protein that plays a crucial role in various cellular processes, including cell proliferation and survival .
Mode of Action
PE(18:0/18:2(9Z,12Z)) interacts with LPAR6 through a strong binding . This interaction triggers a series of intracellular events, leading to the modulation of the PI3K-Akt signaling pathway .
Biochemical Pathways
The interaction of PE(18:0/18:2(9Z,12Z)) with LPAR6 affects the PI3K-Akt signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
As a phosphatidylethanolamine, it is expected to be involved in various biological processes, including membrane fusion, cell cycle, autophagy, apoptosis, and cognitive function .
Result of Action
The activation of LPAR6 by PE(18:0/18:2(9Z,12Z)) leads to the modulation of the PI3K-Akt signaling pathway . This modulation can reduce the consumption of adipose tissue in patients with cancer cachexia , a syndrome characterized by a significant reduction in body fat leading to severe weight loss and muscle atrophy .
Análisis Bioquímico
Biochemical Properties
PE(18:0/18:2(9Z,12Z)) plays a significant role in biochemical reactions. The stearic acid moiety is derived from animal fats, coco butter, and sesame oil, while the linoleic acid moiety is derived from seed oils . The fatty acid composition of this PE molecule can affect the fluidity and permeability of the liposomal membrane, influencing drug release kinetics and stability .
Cellular Effects
PE(18:0/18:2(9Z,12Z)) has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to be involved in the regulation of lipid metabolism in cancer cachexia patients, where it can regulate the expression of the lysophosphatidic acid receptor 6 (LPAR6) through the PI3K-Akt signaling pathway, thereby reducing fat tissue consumption in cachexia .
Molecular Mechanism
At the molecular level, PE(18:0/18:2(9Z,12Z)) exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking analysis has shown that PE(18:0/18:2(9Z,12Z)) strongly binds to LPAR6 . This interaction can regulate the PI3K-Akt signaling pathway, which plays a crucial role in cell survival, growth, and metabolism .
Temporal Effects in Laboratory Settings
The effects of PE(18:0/18:2(9Z,12Z)) can change over time in laboratory settings. For instance, during thermal oxidation, the level of the SLPE precursor rapidly decreases, and oxygenated products, such as hydroxyl, oxo, or epoxy groups, are formed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with stearic acid and linoleic acid, followed by phosphorylation with phosphoethanolamine . The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This method is preferred due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides, especially under heat-induced conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipid species.
Hydrolysis: Stearic acid, linoleic acid, and glycerophosphoethanolamine.
Aplicaciones Científicas De Investigación
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine
Comparison: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of stearic and linoleic acids, which confer distinct biophysical properties to cell membranes. Compared to 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, it has a higher degree of unsaturation, affecting membrane fluidity and function . Its role in inflammatory pathways also differs due to the presence of linoleic acid, which is a precursor to various bioactive lipid mediators .
Propiedades
Número CAS |
7266-53-7 |
|---|---|
Fórmula molecular |
C41H78NO8P |
Peso molecular |
744.0 g/mol |
Nombre IUPAC |
2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1 |
Clave InChI |
YDTWOEYVDRKKCR-KNERPIHHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to SLPE when exposed to heat?
A1: SLPE, being rich in unsaturated fatty acids, is susceptible to oxidation, particularly at elevated temperatures. Studies demonstrate that SLPE undergoes thermal oxidation, leading to the formation of hydroperoxides as primary oxidation products. [] The optimal temperature for hydroperoxide formation from SLPE was found to be 125 °C. [] These hydroperoxides can further decompose into various volatile and non-volatile compounds, impacting the quality and flavor of food products. []
Q2: What is the significance of identifying specific SLPE molecules in food products?
A2: In the context of food science, specifically the study of Eriocheir sinensis (Chinese mitten crab), researchers have identified SLPE as a key lipid molecule within the crab's hepatopancreas. [] This is significant because the hepatopancreas plays a crucial role in the crab's flavor profile. Understanding how specific SLPE molecules, such as PE (16:0/20:5) and PE (18:1/20:4), change during cooking can inform processing techniques to optimize the sensory qualities of crab products. []
Q3: Can SLPE levels in the body be linked to health conditions?
A3: Yes, research indicates a potential link between SLPE and metabolic health. A study on Chinese men and women found that elevated plasma levels of certain glycerophospholipids, including SLPE, were associated with a higher risk of developing metabolic syndrome. [] This association was even more pronounced in individuals with lower levels of omega-3 polyunsaturated fatty acids. [] Another study observed that specific SLPE molecules decreased in peritoneal dialysis patients after treatment with Roxadustat, a drug that can improve anemia. [] This suggests a potential role of SLPE in the body's response to this treatment and in the broader context of kidney disease.
Q4: Are there any potential applications of SLPE in understanding disease mechanisms?
A4: While research is ongoing, there are indications that SLPE might be useful in understanding certain disease processes. For instance, a study utilizing untargeted metabolomics identified a distinct phospholipid signature, including SLPE, in the plasma of patients with pulmonary arterial hypertension. [] This finding suggests that alterations in SLPE levels could potentially serve as biomarkers for this serious condition, although further investigation is required.
Q5: What analytical techniques are used to study SLPE?
A5: Several advanced analytical techniques are employed to study SLPE and its derivatives. Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is commonly used to identify and quantify SLPE and its oxidation products. [, ] For instance, headspace solid-phase microextraction followed by GC-MS analysis was used to specifically analyze volatile organic compounds formed from oxidized SLPE. [] Additionally, high-throughput targeted lipidomics platforms allow for the simultaneous measurement of numerous plasma phospholipids, including SLPE, enabling researchers to investigate their association with disease risks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


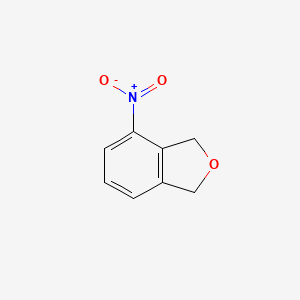

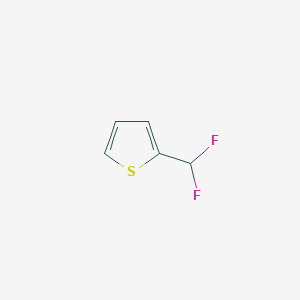

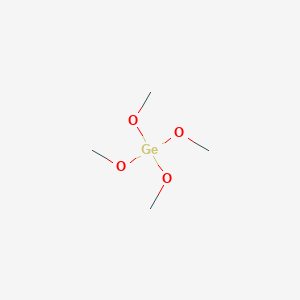



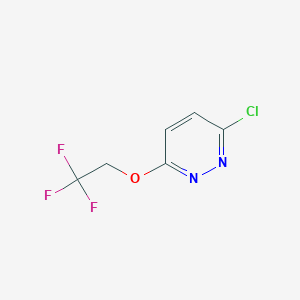
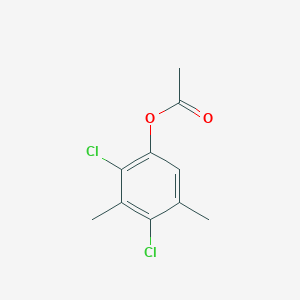
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)
